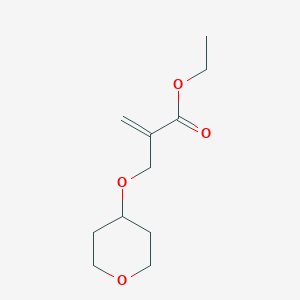
N-butyl-acetamidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-acetamidine is an organic compound with the molecular formula C6H13NO. It belongs to the class of amidines, which are characterized by the presence of a carbon-nitrogen double bond (C=N) adjacent to a nitrogen atom. Amidines are known for their diverse biological activities and are used as intermediates in the synthesis of various chemical substances.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-butyl-acetamidine can be synthesized through several methods. One common method involves the reaction of acetonitrile with butylamine in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the formation of this compound as the primary product. Another method involves the reaction of acetamidine hydrochloride with butylamine, followed by neutralization with a base to obtain the free base form of this compound .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and crystallization to purify the final product. The choice of solvents, catalysts, and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-butyl-acetamidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of this compound can yield primary amines.
Substitution: This compound can undergo nucleophilic substitution reactions, where the butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides, amines, or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amidines with various functional groups.
Aplicaciones Científicas De Investigación
N-butyl-acetamidine has several scientific research applications, including:
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Used in the production of energetic materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-butyl-acetamidine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- N-methyl-acetamidine
- N-ethyl-acetamidine
- N-propyl-acetamidine
- N-isopropyl-acetamidine
Uniqueness
N-butyl-acetamidine is unique due to its specific structural features, such as the butyl group attached to the amidine moiety. This structural variation can influence its reactivity, biological activity, and physical properties compared to other similar compounds. For example, the longer butyl chain may enhance its lipophilicity and membrane permeability, potentially affecting its biological activity and pharmacokinetic properties .
Propiedades
Fórmula molecular |
C6H14N2 |
|---|---|
Peso molecular |
114.19 g/mol |
Nombre IUPAC |
N'-butylethanimidamide |
InChI |
InChI=1S/C6H14N2/c1-3-4-5-8-6(2)7/h3-5H2,1-2H3,(H2,7,8) |
Clave InChI |
SGZTZYQJFPLMQG-UHFFFAOYSA-N |
SMILES canónico |
CCCCN=C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Pyrazin-2-yl-8-aza-bicyclo[3.2.1]octan-3-ol](/img/structure/B8302369.png)



![[(3-Hydroxy-pyridine-2-carbonyl)-methyl-amino]-acetic acid ethyl ester](/img/structure/B8302401.png)



![6-Methoxy-1-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one](/img/structure/B8302424.png)
![6-[(Cbz-amino)methyl]-1,1-dichlorospiro[3.3]heptan-2-one](/img/structure/B8302427.png)

